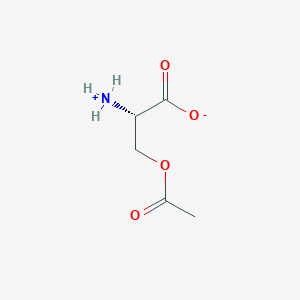
O-acetil-L-serina
Descripción general
Descripción
O-acetyl-L-serine (OAS) is an α-amino acid with the chemical formula HO2CCH(NH2)CH2OC(O)CH3 . It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants . OAS is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase (OASTL) involved in cysteine biosynthesis .
Synthesis Analysis
OAS is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase (OASTL, cysteine synthase) can catalyze the reaction of OAS with sulfide to produce cysteine . In the presence of O-acetylserine (thiol) lyase (OASTL, cysteine synthase), the reaction of OAS with sulfide produces cysteine, while with 3-hydroxy-4-pyridone (3H4P) produces mimosine .Molecular Structure Analysis
The molecular structure of OAS is represented by the chemical formula HO2CCH(NH2)CH2OC(O)CH3 . The molecular weight of OAS is 147.13 .Chemical Reactions Analysis
OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors . It is also involved in the biosynthesis of AdoMet, which serves as a methyl donor in the methylation reactions of various biomolecules .Physical And Chemical Properties Analysis
OAS is a white to off-white powder . It has a molar mass of 147.13 . The storage temperature for OAS is -20°C .Aplicaciones Científicas De Investigación
Biosíntesis de L-Cisteína
OAS juega un papel crucial en la biosíntesis de L-Cisteína, un aminoácido único que contiene azufre . L-Cisteína tiene amplias aplicaciones en las industrias alimentaria, farmacéutica y agrícola . La síntesis de L-Cisteína se puede lograr a través de varios métodos como la hidrólisis química, la enzimática
Mecanismo De Acción
Target of Action
O-acetyl-L-serine (OAS) is a key metabolite related to sulfur (S)-containing amino acids in plant metabolic networks . It primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) , which is involved in cysteine biosynthesis .
Mode of Action
OAS is biosynthesized by the acetylation of the amino acid serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts OAS into cysteine, releasing acetate .
Biochemical Pathways
OAS plays a crucial role in the biosynthesis of the common amino acid cysteine in bacteria and plants . In plants, cysteine, an S-containing amino acid, is synthesized from sulfide and OAS derived from serine . Methionine, another S-containing amino acid, is also closely related to serine metabolism because of its thiomethyl moiety . Its S atom is derived from cysteine and its methyl group from folates, which are involved in one-carbon metabolism with serine .
Pharmacokinetics
It is known that the metabolism of an organism is closely related to both its internal and external environments .
Result of Action
The result of OAS’s action is the production of cysteine, an essential amino acid. Cysteine plays a vital role in protein synthesis, detoxification, and diverse metabolic functions .
Action Environment
The action of OAS is influenced by both internal and external environments of an organism . For instance, in plants, OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors .
Actividad Biológica
O-acetyl-L-serine has been studied for its potential biological activity. Studies have shown that O-acetyl-L-serine can modulate the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids, nucleotides, and amino acids. O-acetyl-L-serine has also been shown to have antioxidant activity, which may be beneficial in certain diseases.
Biochemical and Physiological Effects
O-acetyl-L-serine has been studied for its potential biochemical and physiological effects. Studies have shown that O-acetyl-L-serine can modulate the activity of enzymes involved in metabolic pathways, which may have implications for the regulation of energy metabolism and the synthesis of macromolecules. O-acetyl-L-serine has also been shown to have antioxidant activity, which may be beneficial in certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-acetyl-L-serine has several advantages and limitations for lab experiments. One advantage is that O-acetyl-L-serine is relatively easy to synthesize, making it a useful tool for in vitro research. Additionally, O-acetyl-L-serine has been shown to modulate the activity of enzymes involved in metabolic pathways, which can be useful for studying enzyme kinetics. However, O-acetyl-L-serine may be unstable in certain conditions, which can limit its application in some experiments.
Direcciones Futuras
There are several potential future directions for research on O-acetyl-L-serine. One potential direction is to further investigate its potential as an allosteric modulator of enzymes involved in metabolic pathways. Additionally, further research could be conducted to investigate the potential of O-acetyl-L-serine to modulate the activity of other enzymes and to study its potential biological activity. Other potential directions include studying the potential of O-acetyl-L-serine as an antioxidant and investigating its potential pharmacodynamic properties. Finally, further research could be conducted to develop more efficient synthesis methods for O-acetyl-L-serine and to investigate its potential applications in drug delivery.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
O-acetyl-L-serine is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . This compound interacts with the enzyme O-acetylserine (thiol)-lyase, which, using sulfide sources, converts this ester into cysteine, releasing acetate . This interaction is vital for the production of cysteine, an essential amino acid.
Cellular Effects
O-acetyl-L-serine plays a significant role in cellular processes. It is known to function as a signal molecule that regulates the expression of O-acetylserine gene clusters in response to environmental factors . This regulation impacts various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of O-acetyl-L-serine involves its conversion into cysteine. The enzyme serine O-acetyltransferase catalyzes the formation of O-acetyl-L-serine from acetyl-CoA and L-serine . Then, the enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts O-acetyl-L-serine into cysteine, releasing acetate .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of O-acetyl-L-serine in animal models. Related compounds such as L-serine have been studied, and their dosages generally support the safety of these compounds .
Metabolic Pathways
O-acetyl-L-serine is involved in the metabolic pathway for the synthesis of cysteine. It is synthesized from serine by the enzyme serine transacetylase . This process is part of the sulfur-containing amino acids metabolic network, which also involves other key metabolites like S-adenosylmethionine and homocysteine .
Subcellular Localization
The subcellular localization of O-acetyl-L-serine is not explicitly documented. Related enzymes such as serine O-acetyltransferase, which catalyzes the formation of O-acetyl-L-serine, have been found in different organelles. For instance, one isoform localizes in the cytosol, while others localize in chloroplasts and mitochondria
Propiedades
IUPAC Name |
(2S)-3-acetyloxy-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPDPZARILFQX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904718 | |
| Record name | O-Acetyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5147-00-2, 25248-96-8 | |
| Record name | O-Acetyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-O-acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-acetyl-L-serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Acetyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ACETYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)
![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)
![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)
![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)
